molecular formula C10H14N2O2S B8064087 ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride

ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride

Cat. No.: B8064087
M. Wt: 226.30 g/mol
InChI Key: UKHLURZCGAUBCQ-ZETCQYMHSA-N
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Description

ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a pyrrolidine ring, which may contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.

    Esterification: The carboxylate group can be introduced through esterification reactions using ethyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

    Pyrrolidine Derivatives: Compounds like nicotine and proline.

Uniqueness

ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride is unique due to its combination of a thiazole ring and a pyrrolidine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7/h6-7,11H,2-5H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHLURZCGAUBCQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)[C@@H]2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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